![molecular formula C12H9F2N3O5 B2491162 methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate CAS No. 1797156-59-2](/img/structure/B2491162.png)
methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate
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Overview
Description
Methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Difluoroformamidoacetate or DFFA. It is a synthetic molecule that belongs to the category of formamidoacetates. DFFA has gained significant attention in recent years due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of DFFA is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in inflammation and cancer progression. DFFA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in cancer progression and metastasis. Inhibition of MMPs by DFFA can potentially prevent cancer progression.
Biochemical and Physiological Effects:
DFFA has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. DFFA has also been shown to inhibit the activity of nuclear factor-κB (NF-κB), which is a transcription factor involved in the regulation of immune response and inflammation. Inhibition of NF-κB by DFFA can potentially prevent the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
DFFA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. It is also stable and can be stored for long periods. DFFA has been extensively studied for its potential therapeutic applications, which makes it an attractive compound for lab experiments. However, one limitation of DFFA is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of DFFA.
Future Directions
There are several future directions for the study of DFFA. One potential application of DFFA is in the treatment of cancer. Studies have shown that DFFA can inhibit the activity of MMPs, which play a crucial role in cancer progression and metastasis. Further studies are needed to determine the efficacy of DFFA in cancer treatment. Another potential application of DFFA is in the treatment of inflammatory diseases. DFFA has been shown to inhibit the production of pro-inflammatory cytokines and the activity of NF-κB. Further studies are needed to determine the efficacy of DFFA in the treatment of inflammatory diseases. Overall, DFFA has shown great potential for therapeutic applications, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of DFFA involves a multi-step process that includes the reaction of 2,5-difluoro-4-nitrobenzaldehyde with cyanomethyl acetate to form 2,5-difluoro-4-nitrophenylacetonitrile. The next step involves the reaction of this intermediate product with N-formylglycine methyl ester to form the final product, DFFA. The synthesis of DFFA is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
DFFA has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. DFFA has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
methyl 2-[cyanomethyl-(2,5-difluoro-4-nitrobenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O5/c1-22-11(18)6-16(3-2-15)12(19)7-4-9(14)10(17(20)21)5-8(7)13/h4-5H,3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLJYWDVDMCROY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(CC#N)C(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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